![molecular formula C10H17Cl2N3S B1472721 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 2097947-98-1](/img/structure/B1472721.png)
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Overview
Description
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3S and its molecular weight is 282.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 8-(Thiazol-2-yl)-8-azabicyclo[32Thiazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
The exact mode of action of 8-(Thiazol-2-yl)-8-azabicyclo[32It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
The specific biochemical pathways affected by 8-(Thiazol-2-yl)-8-azabicyclo[32Thiazole derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
The molecular and cellular effects of 8-(Thiazol-2-yl)-8-azabicyclo[32Thiazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including acetylcholinesterase and monoamine oxidase, inhibiting their activity. The interaction with acetylcholinesterase is particularly significant as it leads to an increase in acetylcholine levels, which can enhance cholinergic signaling. Additionally, the compound binds to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels. This can improve cognitive functions and has potential therapeutic applications in neurodegenerative diseases. In non-neuronal cells, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of nicotinic acetylcholine receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This results in increased acetylcholine levels and enhanced cholinergic signaling. The compound also interacts with nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. Additionally, it inhibits monoamine oxidase, leading to increased levels of monoamine neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in enhancing cholinergic signaling and improving cognitive functions in neuronal cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cholinergic signaling and improves cognitive functions without significant adverse effects. At high doses, it can cause toxicity and adverse effects, including neurotoxicity and hepatotoxicity. The threshold for these effects varies depending on the animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can have different biological activities and contribute to the overall effects of the compound. The compound also influences metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by several transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various tissues, including the brain, liver, and kidneys. Its localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals or post-translational modifications. Its localization in the synaptic cleft is particularly important for its role in modulating cholinergic signaling .
Properties
IUPAC Name |
8-(1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S.2ClH/c11-7-5-8-1-2-9(6-7)13(8)10-12-3-4-14-10;;/h3-4,7-9H,1-2,5-6,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSLNEMSFVEZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC=CS3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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